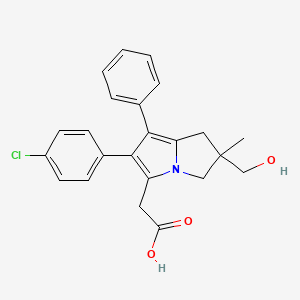
Licofelone metabolite M2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Licofelone metabolite M2 is a derivative of Licofelone, a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (LOX). This compound is known for its anti-inflammatory properties and is being studied for its potential therapeutic applications in various medical fields .
準備方法
Licofelone metabolite M2 is synthesized through the metabolic pathway of Licofelone. The primary synthetic route involves the hydroxylation of Licofelone, which is catalyzed by specific cytochrome P450 enzymes. The reaction conditions typically involve the use of liver microsomes and NADPH as a co-substrate
化学反応の分析
Licofelone metabolite M2 undergoes several types of chemical reactions, including:
Oxidation: This reaction is catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Glucuronidation: This reaction involves the addition of glucuronic acid to the hydroxyl group, forming glucuronide conjugates.
Reduction and Substitution: These reactions are less common but can occur under specific conditions.
Common reagents used in these reactions include NADPH, UDP-glucuronic acid, and various cytochrome P450 enzymes. The major products formed from these reactions are hydroxylated and glucuronidated metabolites .
科学的研究の応用
Licofelone metabolite M2 has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolic pathways of dual COX/LOX inhibitors.
Biology: It helps in understanding the biological effects of Licofelone and its metabolites on cellular processes.
Medicine: It is being investigated for its potential therapeutic effects in treating inflammatory diseases, neurological disorders, and certain types of cancer
作用機序
Licofelone metabolite M2 exerts its effects by inhibiting the enzymes cyclooxygenase and 5-lipoxygenase. This dual inhibition reduces the levels of inflammatory prostaglandins and leukotrienes, which are key mediators of inflammation . The compound also induces apoptosis in certain cancer cells through the mitochondrial pathway, independently of its effects on the arachidonic acid cascade .
類似化合物との比較
Licofelone metabolite M2 is unique due to its dual inhibition of COX and LOX enzymes. Similar compounds include:
Licofelone: The parent compound, which also inhibits COX and LOX enzymes.
Licofelone metabolite M3: Another metabolite of Licofelone, which undergoes glucuronidation.
Other dual COX/LOX inhibitors: These compounds share similar mechanisms of action but may differ in their metabolic pathways and therapeutic effects.
This compound stands out due to its specific metabolic pathway and its potential therapeutic applications in various medical fields.
特性
CAS番号 |
1033702-60-1 |
|---|---|
分子式 |
C23H22ClNO3 |
分子量 |
395.9 g/mol |
IUPAC名 |
2-[2-(4-chlorophenyl)-6-(hydroxymethyl)-6-methyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid |
InChI |
InChI=1S/C23H22ClNO3/c1-23(14-26)12-19-22(15-5-3-2-4-6-15)21(16-7-9-17(24)10-8-16)18(11-20(27)28)25(19)13-23/h2-10,26H,11-14H2,1H3,(H,27,28) |
InChIキー |
YXBCQPMGSNLKKA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















